molecular formula C5H10N4 B1203566 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 61012-32-6

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No. B1203566
CAS RN: 61012-32-6
M. Wt: 126.16 g/mol
InChI Key: FZSOHMVWLBLDDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and alkynes in a [3+2] cycloaddition reaction, commonly known as the click chemistry reaction. For example, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol can yield a triazole derivative in good yield, showcasing the synthetic accessibility of such compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can participate in various chemical reactions due to the presence of nitrogen atoms. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds. For instance, the structure of a triazole compound was determined using X-ray diffraction, demonstrating the typical planar structure of the triazole ring and its substituents (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, have attracted significant attention in the field of medicinal chemistry due to their versatile biological activities. These compounds have been studied for their potential in treating various diseases and as key components in the development of new drugs.

Therapeutic Applications

Triazole derivatives are recognized for their broad range of therapeutic applications. They have shown potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. Their chemical structure allows for the development of novel compounds with enhanced biological activities, potentially leading to new treatments for various conditions (Ferreira et al., 2013; Ohloblina, 2022).

Advances in Chemical Synthesis

The synthesis of triazole derivatives, including the specific compound , has seen considerable advances, with various methods being developed to enhance their physicochemical properties and biological activities. These synthetic advancements contribute to the exploration of triazole-based compounds in drug discovery and other scientific applications (Kaushik et al., 2019).

Applications in Material Science

Beyond their medicinal applications, triazole derivatives have also found use in material science, acting as corrosion inhibitors and components in the development of heat-resistant polymers. Their chemical stability and interaction with metal surfaces make them valuable in protecting materials from degradation and in enhancing the durability of various products (Hrimla et al., 2021).

Role in Fuel Cell Technology

Recent studies have also highlighted the potential of triazole derivatives in fuel cell technology, particularly in the development of proton-conducting membranes. These compounds can significantly improve the performance of fuel cells by increasing ionic conductivity and providing high thermal and electrochemical stability (Prozorova & Pozdnyakov, 2023).

Future Directions

The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSOHMVWLBLDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209892
Record name Iem 813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

CAS RN

61012-32-6
Record name 3-Methyl-1H-1,2,4-triazole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61012-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iem 813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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